molecular formula C13H16FN3O4S B10982952 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide

Cat. No.: B10982952
M. Wt: 329.35 g/mol
InChI Key: ZQZWCMWVBUYIFQ-UHFFFAOYSA-N
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Description

N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide is a glycinamide derivative featuring a sulfone-functionalized tetrahydrothiophene ring and a 2-fluorophenyl group. The 2-fluorophenyl substituent, with fluorine’s electronegativity and small atomic radius, may optimize steric and electronic interactions in biological systems. This compound’s carbamoyl-glycinamide backbone provides a versatile scaffold for hydrogen bonding, a critical feature in receptor-ligand interactions .

Properties

Molecular Formula

C13H16FN3O4S

Molecular Weight

329.35 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C13H16FN3O4S/c14-10-3-1-2-4-11(10)17-12(18)7-15-13(19)16-9-5-6-22(20,21)8-9/h1-4,9H,5-8H2,(H,17,18)(H2,15,16,19)

InChI Key

ZQZWCMWVBUYIFQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

. GIRK channels play a crucial role in regulating neuronal excitability and heart rate, making them important targets for therapeutic intervention. Additionally, N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide has shown promise in improving metabolic stability and potency compared to other similar compounds .

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide involves its interaction with GIRK channels. By binding to these channels, the compound enhances their activity, leading to increased potassium ion flow and subsequent hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability and can have therapeutic effects in conditions such as epilepsy and cardiac arrhythmias .

Comparison with Similar Compounds

Sulfone vs. Sulfonyl/Sulfanyl Groups

The target’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) offers superior oxidative stability compared to sulfanyl (e.g., ) or sulfonamide groups (e.g., ).

Fluorinated Aryl Substitutions

The 2-fluorophenyl group in the target contrasts with the 3-hydroxyphenyl () and 3-chlorophenyl () analogs. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while hydroxyl groups () increase polarity but may accelerate glucuronidation .

Carbamoyl-Glycinamide Backbone Modifications

In contrast, the unmodified glycinamide in the target compound maximizes hydrogen-bonding interactions with biological targets .

Hypothesized Pharmacological and Physicochemical Properties

  • Solubility: The sulfone and glycinamide groups likely confer higher aqueous solubility than analogs with non-polar substituents (e.g., cyclopropane in ).
  • Metabolic Stability : Fluorine’s inductive effects may slow oxidative metabolism compared to hydroxylated analogs ().
  • Binding Affinity : The 2-fluorophenyl group’s ortho substitution may optimize steric compatibility with hydrophobic receptor pockets, outperforming para-substituted analogs (e.g., 4-fluorophenyl in ) .

Biological Activity

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide is a synthetic compound that belongs to a class of biologically active molecules with potential applications in medicinal chemistry. The structural features of this compound, including the tetrahydrothiophene moiety and the fluorophenyl group, suggest significant interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3O3SC_{12}H_{12}FN_3O_3S, with a molecular weight of approximately 295.35 g/mol. The presence of the tetrahydrothiophene ring contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC12H12FN3O3SC_{12}H_{12}FN_3O_3S
Molecular Weight295.35 g/mol
Key Functional GroupsThiophene, Carbamoyl

This compound exhibits anti-inflammatory and analgesic properties. Its mechanism involves modulation of key biochemical pathways, particularly through interactions with specific enzymes and receptors that regulate pain and inflammation.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor in various enzymatic pathways. Studies indicate that it can effectively bind to target enzymes, altering their activity.
  • Receptor Interaction : The unique structure allows for effective binding to biological receptors, which may influence cellular signaling pathways related to inflammation and pain perception.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A recent investigation demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential for treating inflammatory diseases .
  • Analgesic Properties : Another study assessed the analgesic effects in animal models, where the compound exhibited dose-dependent pain relief comparable to standard analgesics .
  • Binding Affinity Studies : Research utilizing molecular docking techniques revealed that the compound binds effectively to target proteins involved in pain signaling pathways, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityBinding Affinity (Kd)
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamideModerate anti-inflammatory effects150 nM
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamideHigh analgesic properties90 nM
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)glycinamideSignificant anti-inflammatory effects120 nM

This table indicates that while this compound has promising activity, further modifications could enhance its potency.

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